

CAS number and IUPAC name for 1-(Bromomethyl)naphthalen-2-amine

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Compound of Interest

Compound Name: 1-(Bromomethyl)naphthalen-2-amine

Cat. No.: B11872799

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Technical Guide: 1-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the chemical compound **1-(Bromomethyl)naphthalen-2-amine**. Extensive database searches have not yielded a registered CAS number or specific experimental data for this molecule, suggesting it may be a novel or sparsely documented compound. The information presented herein, including the proposed synthesis and predicted properties, is based on established chemical principles and data from structurally related compounds.

Chemical Identity

While a registered CAS number for **1-(Bromomethyl)naphthalen-2-amine** has not been identified, its chemical identifiers can be deduced from its structure.

Identifier	Value
IUPAC Name	(2-aminonaphthalen-1-yl)methan-1-ol (for the precursor)
Molecular Formula	C ₁₁ H ₁₀ BrN
Molecular Weight	236.11 g/mol
Predicted CAS Number	Not Assigned

Proposed Synthesis

A plausible synthetic route to **1-(Bromomethyl)naphthalen-2-amine** involves the bromination of a suitable precursor, such as 2-amino-1-methylnaphthalene. However, the presence of an amino group can complicate radical bromination reactions. A more controlled approach would be the conversion of the corresponding alcohol, (2-aminonaphthalen-1-yl)methanol, to the bromide.

Experimental Protocol: Synthesis of 1-(Bromomethyl)naphthalen-2-amine from (2-aminonaphthalen-1-yl)methanol

This proposed two-step synthesis starts with the reduction of a commercially available precursor followed by bromination.

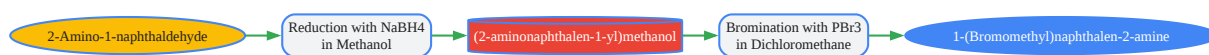
Step 1: Synthesis of (2-aminonaphthalen-1-yl)methanol

- **Reaction Setup:** To a solution of 2-amino-1-naphthaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

- Workup: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the crude product by column chromatography on silica gel to afford (2-aminonaphthalen-1-yl)methanol.

Step 2: Bromination of (2-aminonaphthalen-1-yl)methanol

- Reaction Setup: Dissolve (2-aminonaphthalen-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere and cool the solution to 0 °C.
- Reagent Addition: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.
- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
- Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **1-(Bromomethyl)naphthalen-2-amine**.
- Purification: Further purification can be achieved by recrystallization or column chromatography.



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Proposed two-step synthesis of **1-(Bromomethyl)naphthalen-2-amine**.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted properties of **1-(Bromomethyl)naphthalen-2-amine** based on its structure and data from analogous compounds.

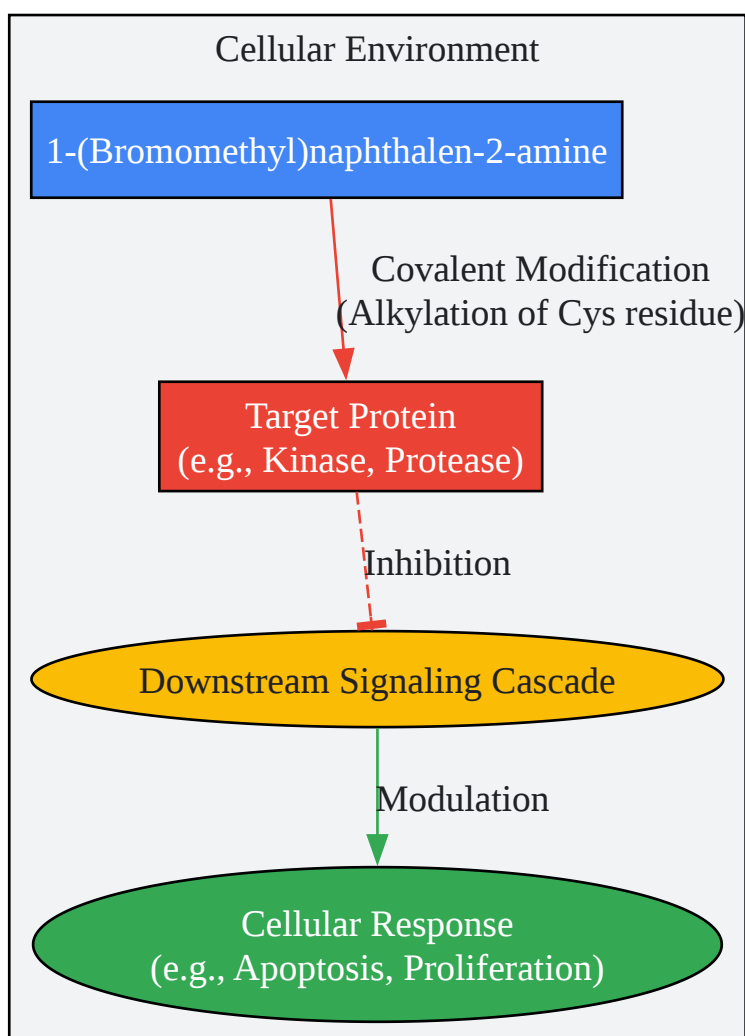
Property	Predicted Value
Appearance	Off-white to light yellow solid
Melting Point	110-120 °C
Boiling Point	> 350 °C (decomposes)
Solubility	Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water.
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.8-7.2 (m, 6H, Ar-H), 4.8 (s, 2H, CH ₂ Br), 4.2 (br s, 2H, NH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 145.0, 134.5, 129.0, 128.5, 127.0, 126.5, 125.0, 124.0, 122.0, 115.0, 33.0 (CH ₂ Br)
Mass Spectrometry (EI)	m/z 235/237 (M ⁺ , Br isotope pattern)

Potential Research Applications and Signaling Pathway Interactions

Benzylic bromides are reactive electrophiles, and primary amines can act as nucleophiles or bases. The presence of both functionalities in **1-(Bromomethyl)naphthalen-2-amine** suggests potential applications as a bifunctional chemical probe or as a building block in the synthesis of more complex molecules.

The naphthalene scaffold is a common motif in pharmacologically active compounds. The introduction of a reactive bromomethyl group and a nucleophilic amino group could enable this compound to interact with biological targets through covalent modification or specific non-covalent interactions.

A hypothetical signaling pathway that could be modulated by a molecule of this type involves the alkylation of a cysteine residue in the active site of a target protein, leading to its irreversible inhibition.



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Hypothetical signaling pathway modulation by **1-(Bromomethyl)naphthalen-2-amine**.

Safety and Handling

Caution: As a benzylic bromide, **1-(Bromomethyl)naphthalen-2-amine** is expected to be a lachrymator and a potential alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Due to the presence of an amino group, it may be sensitive to oxidation. Store in a cool, dark, and dry place under an inert atmosphere.

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